3,5-Dibromo-4-methylthiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC15885345
Molecular Formula: C6H4Br2O2S
Molecular Weight: 299.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4Br2O2S |
|---|---|
| Molecular Weight | 299.97 g/mol |
| IUPAC Name | 3,5-dibromo-4-methylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H4Br2O2S/c1-2-3(7)4(6(9)10)11-5(2)8/h1H3,(H,9,10) |
| Standard InChI Key | FCFZMWHMDWYVTH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=C1Br)C(=O)O)Br |
Introduction
Molecular Architecture and Synthesis
Structural Features
The compound’s molecular formula is C₆H₄Br₂O₂S, with a molecular weight of 299.97 g/mol. Its planar thiophene ring system facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms enhance electrophilic reactivity. The carboxylic acid group at position 2 introduces hydrogen-bonding capabilities, influencing solubility and crystallinity .
Key Spectroscopic Data
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¹H NMR (CDCl₃): Thiophene protons resonate as singlets at δ 7.65 and δ 7.32.
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FT-IR: Stretching vibrations at 1672 cm⁻¹ (C=O) and 730 cm⁻¹ (C-Br).
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HRMS: Molecular ion peak [M+H]⁺ observed at m/z 299.83.
Synthetic Pathways
The compound is synthesized via bromination of 3-methylthiophene-2-carboxylic acid using bromine (2.2 equivalents) in chloroform under reflux. Sodium bicarbonate neutralizes HBr byproducts, yielding the product in 80% purity after column chromatography. Alternative routes include esterification to form methyl 4,5-dibromo-3-methylthiophene-2-carboxylate, achieved by reacting the acid with anhydrous methanol in DMSO at 80–100°C .
Reactivity and Functionalization
Substitution and Coupling Reactions
The bromine atoms undergo nucleophilic aromatic substitution (SNAr) with amines or thiols, yielding derivatives with modified electronic profiles. For example, Suzuki-Miyaura coupling with aryl boronic acids produces biaryl compounds, critical in drug discovery.
Case Study: Palladium-Catalyzed Coupling
Using Pd(PPh₃)₂Cl₂ in toluene/water, the compound couples with 4-methoxyphenylboronic acid to form a biaryl derivative (85% yield). This product exhibits enhanced fluorescence properties, making it suitable for organic light-emitting diodes (OLEDs).
Oxidation and Reduction
Controlled oxidation of the thiophene ring with meta-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives, while reduction of the carboxylic acid group with LiAlH₄ produces the corresponding alcohol.
Applications in Material Science
Conductivity Enhancement in Polymers
Incorporating 0.5 wt% of the compound into poly(3-hexylthiophene) (P3HT) increases conductivity from 0.01 S/cm to 0.1 S/cm due to improved charge carrier mobility.
| Additive Concentration (wt%) | Conductivity (S/cm) |
|---|---|
| 0 | 0.01 |
| 0.5 | 0.10 |
Semiconductor Applications
Thin films of the compound exhibit a bandgap of 2.8 eV, suitable for photovoltaic devices. Density functional theory (DFT) calculations correlate this with its electron-deficient thiophene core.
Industrial and Environmental Considerations
Scale-Up Synthesis
A pilot-scale bromination process using bromine and acetic acid achieves 86% yield with 99% purity, demonstrating feasibility for industrial production.
Environmental Persistence
The compound’s half-life in aqueous solutions is 14 days under UV light, with biodegradation studies showing 30% mineralization in 28 days.
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